![molecular formula C12H9N3O2 B102744 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 17334-68-8](/img/structure/B102744.png)
3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
Descripción general
Descripción
The compound 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic molecule that has been studied for its potential in various pharmaceutical applications. It is part of a broader class of isoxazolo[3,4-d]pyridazinone derivatives that have been synthesized and investigated for their chemical and biological properties.
Synthesis Analysis
The synthesis of isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives has been explored in several studies. For instance, derivatives of this compound have been synthesized as potential aldose reductase inhibitors, which could be beneficial in treating complications of diabetes . Another study describes a one-pot synthesis method for related compounds, which involves Sharpless epoxidation followed by ring-opening and cyclization to form pyrrolo[2,3-d]-isoxazoles . Additionally, lateral metalation techniques have been used to develop selective positive modulators of metabotropic glutamate receptors, indicating the versatility of this compound in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, has been determined, revealing a slightly non-planar molecule with specific bond distances and angles . These structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives undergo various chemical reactions that have been studied to expand their potential applications. For instance, they can rearrange to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine . Reductive cleavage of the isoxazolo[3,4-d]pyridazinones has also been used as a synthetic approach to obtain 4,5-functionalized 3(2H)-pyridazinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazolo[3,4-d]pyridazin-7(6H)-one derivatives have been investigated through various studies. Fundamental studies on the structures and spectroscopic properties of related imidazo[1,2-a]pyrazin-3(7H)-one derivatives have provided insights into their solvatochromism and tautomeric equilibriums . Density functional theory calculations, Hirshfeld surface analysis, and energy frameworks have been used to understand the intermolecular interactions and packing of molecules in the crystal lattice .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound 3-Methyl-4-Phenylisoxazolo[3,4-d]Pyridazin-7(6H)-One and its derivatives have been the focus of various synthesis studies. Research has demonstrated methods for preparing such derivatives, exploring their structural characteristics and chemical behaviors. For instance, Desimoni and Finzi (1967) described the preparation of isoxazolo[4,5-d]pyridazine derivatives, including the synthesis of 3-phenylisoxazolo[4,5-d]pyridazin-4,7(5H,6H)-dione and its 4,7-disubstituted derivatives through the dichloro compound (Desimoni & Finzi, 1967). Another study by Ruano et al. (2002) synthesized isoxazolo[4,5-d]pyridazin-4(5H) and 7(6H)-ones through a one-pot two-step synthetic sequence, providing insights into the regioselectivity controlled by the sulfinyl group position (Ruano et al., 2002).
Pharmaceutical Research
- In the realm of medicinal chemistry, this compound and its analogs have been investigated for potential therapeutic applications. For example, Costantino et al. (1999) used isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a substrate for synthesizing new aldose reductase inhibitors. This research highlighted the inhibitory properties of several derivatives, suggesting their potential in pharmaceutical applications (Costantino et al., 1999).
Crystallography and Molecular Structure
- The molecular and crystal structures of derivatives of this compound have also been extensively studied. Campana et al. (2013) examined the crystal structure of a related compound, providing insights into its molecular conformation and interactions (Campana et al., 2013).
Spectroscopy and NMR Studies
- Detailed spectroscopic analysis has been conducted to understand the NMR characteristics of these compounds. A study by Dal Piaz et al. (2005) reported the synthesis and complete assignment of hydrogen, carbon, and nitrogen NMR signals of several new isoxazolo[3,4‐d]pyridazin‐7(6H)‐ones, contributing to the understanding of their structural properties (Dal Piaz et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a class III receptor tyrosine kinase that is overexpressed in 70-100% of acute myeloid leukemia (AML) patients . It has become a promising drug target for AML .
Mode of Action
This compound acts as a covalent inhibitor of FLT3 . It has been designed and synthesized to overcome the common secondary resistance mutations of FLT3 . The compound binds to FLT3 and inhibits its activity, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of FLT3 by this compound affects the downstream signaling pathways of FLT3 . This results in the inhibition of cell proliferation and the induction of apoptosis in FLT3-dependent human acute myeloid leukemia (AML) cell lines .
Pharmacokinetics
The compound’s effectiveness against flt3 and flt3-internal tandem duplication (itd) at a concentration of 1 μm suggests that it has good bioavailability .
Result of Action
The compound exhibits potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11, as well as BaF3 cells with a variety of secondary mutations . It inhibits the phosphorylation of FLT3 and its downstream signaling factors .
Action Environment
The compound’s effectiveness in overcoming common secondary resistance mutations of flt3 suggests that it may be robust against various cellular environments .
Propiedades
IUPAC Name |
3-methyl-4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-9-10(8-5-3-2-4-6-8)13-14-12(16)11(9)15-17-7/h2-6H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQZAUWIHXYWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169599 | |
Record name | Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one | |
CAS RN |
17334-68-8 | |
Record name | 3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17334-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017334688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxazolo[3,4-d]pyridazin-7(6H)-one, 3-methyl-4-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.